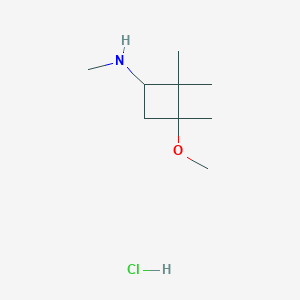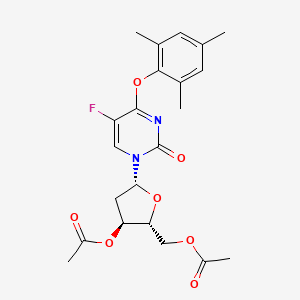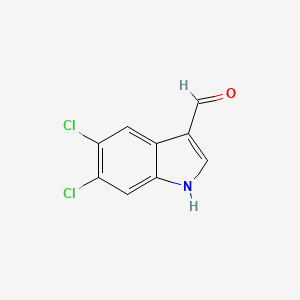
5,6-Dichloro-1H-indole-3-carbaldehyde
Descripción general
Descripción
5,6-Dichloro-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
The synthesis of 1H-indole-3-carbaldehyde derivatives, including 5,6-Dichloro-1H-indole-3-carbaldehyde, often involves multicomponent reactions (MCRs). These are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product . The reaction of indole-3-carbaldehyde with different aryl amines was carried out in the presence of glacial acetic acid .
Molecular Structure Analysis
The molecular structure of 5,6-Dichloro-1H-indole-3-carbaldehyde is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains aldehyde and chlorine functional groups .
Chemical Reactions Analysis
Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It also condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .
Aplicaciones Científicas De Investigación
-
Multicomponent Reactions (MCRs)
- Field : Chemistry
- Application : 1H-Indole-3-carbaldehyde and its derivatives are used in Multicomponent Reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Method : This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
- Results : The benefits of using MCRs in synthesis could be categorized into three categories. The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated. Second, MCRs are more convergent than uni- and bimolecular reactions. Besides, they could be considered as a paradigm of a natural assembly method such as prebiotic evolution .
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
- Method : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
-
Preparation of Analogs of the Indole Phytoalexin Cyclobrassinin
- Field : Biochemistry
- Application : 1H-Indole-3-carbaldehyde is used to prepare analogs of the indole phytoalexin cyclobrassinin with NR1R2 group .
- Method : This compound is used as the starting material for the synthesis of higher order indoles including isoindolo [2,1-a]indoles, aplysinopsins, and 4-substituted-tetrahydrobenz [cd]indoles .
- Results : The resulting compounds are used in various biochemical applications .
-
Preparation of Curcumin Derivatives
- Field : Medicinal Chemistry
- Application : Indole-5-carboxaldehyde, a derivative of 1H-Indole-3-carbaldehyde, is used in the preparation of curcumin derivatives as anti-proliferative and anti-inflammatory agents .
- Method : The specific methods of synthesis are not provided in the source .
- Results : The resulting curcumin derivatives have potential applications in the treatment of various diseases .
-
Preparation of Analogs of Botulinum Neurotoxin Serotype A Protease Inhibitors
- Field : Medicinal Chemistry
- Application : Indole-5-carboxaldehyde, a derivative of 1H-Indole-3-carbaldehyde, is used in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors .
- Method : The specific methods of synthesis are not provided in the source .
- Results : The resulting compounds have potential applications in the treatment of various diseases .
-
Preparation of Dibenzylideneacetone Derivatives as β-Amyloid Imaging Probes
- Field : Medicinal Chemistry
- Application : Indole-5-carboxaldehyde, a derivative of 1H-Indole-3-carbaldehyde, is used in the stereoselective synthesis of dibenzylideneacetone derivatives as β-amyloid imaging probes .
- Method : The specific methods of synthesis are not provided in the source .
- Results : The resulting compounds have potential applications in the treatment of various diseases .
Direcciones Futuras
The future directions in the research of 5,6-Dichloro-1H-indole-3-carbaldehyde and its derivatives could involve further exploration of their roles in multicomponent reactions . These compounds are not only considered as a key in the synthesis of pharmaceutically active compounds and indole alkaloids, but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives . Therefore, the field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Propiedades
IUPAC Name |
5,6-dichloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVNFVHIBQGSAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloro-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



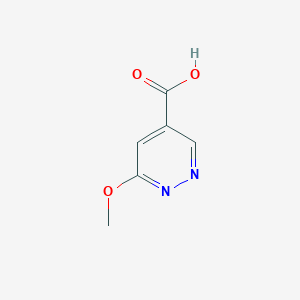
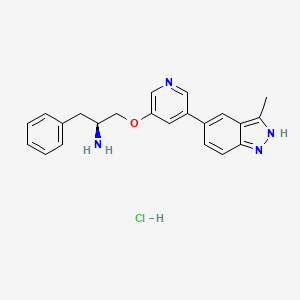
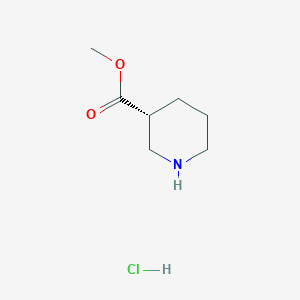
![Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester](/img/structure/B1431289.png)
![2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1431290.png)
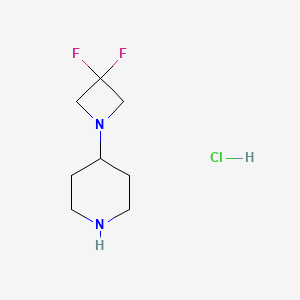
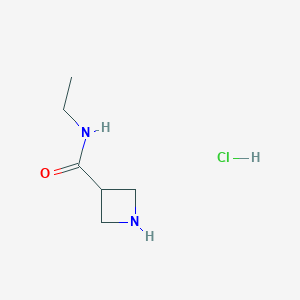
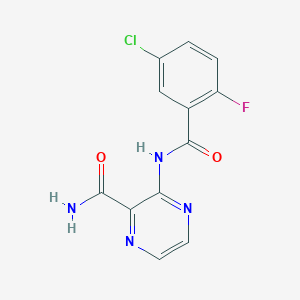
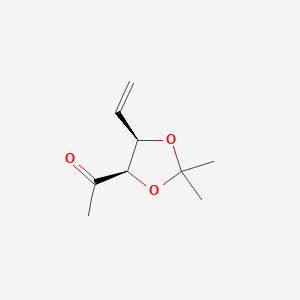
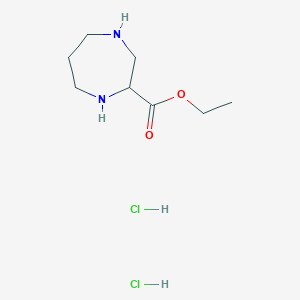
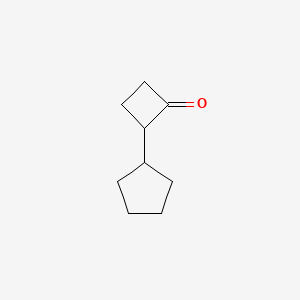
![2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride](/img/structure/B1431303.png)
